Balanol

Catalog No.
S520405
CAS No.
63590-19-2
M.F
C28H26N2O10
M. Wt
550.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Balanol

CAS Number

63590-19-2

Product Name

Balanol

IUPAC Name

2-[2,6-dihydroxy-4-[(3R,4R)-3-[(4-hydroxybenzoyl)amino]azepan-4-yl]oxycarbonylbenzoyl]-3-hydroxybenzoic acid

Molecular Formula

C28H26N2O10

Molecular Weight

550.5 g/mol

InChI

InChI=1S/C28H26N2O10/c31-16-8-6-14(7-9-16)26(36)30-18-13-29-10-2-5-22(18)40-28(39)15-11-20(33)24(21(34)12-15)25(35)23-17(27(37)38)3-1-4-19(23)32/h1,3-4,6-9,11-12,18,22,29,31-34H,2,5,10,13H2,(H,30,36)(H,37,38)/t18-,22-/m1/s1

InChI Key

XYUFCXJZFZPEJD-XMSQKQJNSA-N

SMILES

C1CC(C(CNC1)NC(=O)C2=CC=C(C=C2)O)OC(=O)C3=CC(=C(C(=C3)O)C(=O)C4=C(C=CC=C4O)C(=O)O)O

Solubility

Soluble in DMSO

Synonyms

Balanol; Ophiocordin; BA1; Azepinostatin; (-)-Balanol; (3R-trans)-Balanol;

Canonical SMILES

C1CC(C(CNC1)NC(=O)C2=CC=C(C=C2)O)OC(=O)C3=CC(=C(C(=C3)O)C(=O)C4=C(C=CC=C4O)C(=O)O)O

Isomeric SMILES

C1C[C@H]([C@@H](CNC1)NC(=O)C2=CC=C(C=C2)O)OC(=O)C3=CC(=C(C(=C3)O)C(=O)C4=C(C=CC=C4O)C(=O)O)O

Description

The exact mass of the compound Balanol is 550.1587 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Hydroxybenzoates - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Balanol is a complex organic compound with the molecular formula C28H26N2O10C_{28}H_{26}N_{2}O_{10}. It is derived from the fungus Verticillium balanoides and is recognized for its potent inhibitory effects on various protein kinases, particularly protein kinase A (PKA) and protein kinase C (PKC) . Balanol acts as a competitive inhibitor of ATP, binding to the catalytic domains of these kinases with a high affinity, which significantly hampers their enzymatic activities. The compound's unique structure includes a chiral hexahydroazepine ring and a benzophenone moiety, contributing to its biological activity .

  • Balanol acts as a potent inhibitor of serine/threonine kinases, specifically protein kinase A (PKA) and protein kinase C (PKC) [].
  • These kinases play crucial roles in various cellular processes, including cell growth, proliferation, and differentiation [].
  • Balanol binds to the ATP-binding pocket of these kinases, mimicking the natural substrate ATP (adenosine triphosphate) []. This competitive binding disrupts the kinases' ability to transfer phosphate groups, thereby inhibiting their signaling function [].
  • Currently, there is limited information available regarding the specific safety hazards associated with Balanol.
  • As a naturally occurring fungal metabolite, it's important to exercise caution when handling it due to potential unknown toxicities.
  • Further research is needed to establish appropriate safety protocols for handling and studying Balanol.
Involve its interaction with protein kinases. The compound binds competitively to the ATP-binding site of PKA and PKC, preventing the transfer of phosphate groups from ATP to target substrates. This inhibition is characterized by an inhibition constant (KiK_i) of approximately 4 nM, indicating its potency . The binding mechanism involves multiple interactions, including hydrogen bonds and nonpolar contacts with amino acid residues in the active site of these kinases .

Balanol exhibits significant biological activity as a selective inhibitor of serine/threonine kinases, particularly PKA and PKC. Its inhibition profile is comparable to that of staurosporine, another well-known kinase inhibitor. Balanol has been shown to influence various cellular processes, including cell proliferation and differentiation. For instance, it plays a role in chondrogenesis by mediating the phosphorylation of SOX9, a key transcription factor in cartilage formation . Additionally, it has been implicated in regulating platelet activation pathways .

The synthesis of balanol has been achieved through various methods. Notably, total synthesis routes have been developed that involve intricate organic reactions. One such method includes the use of chiral reagents and asymmetric epoxide ring-opening reactions to construct the azepane ring . Other synthetic approaches focus on creating the benzophenone fragment through novel synthetic strategies . These methods highlight the complexity involved in producing this compound due to its unique structural features.

Balanol's primary applications are in biochemical research and potential therapeutic development. Its ability to inhibit key protein kinases makes it a valuable tool for studying signaling pathways associated with cell growth and differentiation. Furthermore, due to its effects on platelet activation and cancer cell proliferation, balanol may have implications in developing treatments for conditions such as cancer or thrombotic disorders .

Research on balanol has revealed its interactions with various proteins beyond PKA and PKC. For example, it has been shown to interact with G protein-coupled receptor kinases (GRKs), further expanding its potential biological roles . Interaction studies often utilize techniques such as surface plasmon resonance or co-immunoprecipitation to elucidate these relationships.

Balanol shares structural and functional similarities with several other compounds known for their kinase inhibitory properties. Below is a comparison highlighting its uniqueness:

CompoundStructure FeaturesKinase Target(s)Unique Properties
BalanolAzepane ring, benzophenonePKA, PKCPotent competitive inhibitor
StaurosporineIndole ring structurePKA, PKCBroad-spectrum kinase inhibitor
Gö 6976Indole-based structurePKCSelective for PKC isoforms
H-89Quinazolinone derivativePKASelective for PKA
Ro 31-8220Indole structurePKCNon-competitive inhibitor

While many of these compounds target similar kinases, balanol's distinct structural components and binding affinity set it apart as a uniquely potent inhibitor .

Benzophenone Core and Azepane Ring System

Balanol exhibits a complex molecular architecture comprising three distinct structural moieties that collectively define its biological activity. The molecular formula C₂₈H₂₆N₂O₁₀ represents a compound with a molecular weight of 550.5 g/mol [1] [2]. The chemical structure consists of three primary regions: a benzophenone core, a central seven-membered azepane ring system, and a benzamide moiety [3] [4].

The benzophenone core forms the central scaffold of the molecule, consisting of two aromatic rings connected through a ketone functionality. This benzophenone unit resides in the triphosphate binding subsite when balanol binds to protein kinases, mimicking the phosphate groups of adenosine triphosphate [3]. The structural complexity of this moiety includes multiple hydroxyl and carboxyl substituents that contribute to the molecule's binding affinity and selectivity properties.

The azepane ring system represents the seven-membered nitrogen-containing heterocycle that serves as the central connecting unit between the benzophenone and benzamide moieties [3] [4]. This hexahydroazepane ring adopts specific three-dimensional conformations that are critical for optimal binding to the ribose subsite of protein kinases. The synthesis of the azepane core has been accomplished through various methodologies including ring expansion reactions and intramolecular aza Wittig reactions [4].

The structural connectivity involves an ester linkage between the benzophenone and azepane moieties, while an amide linkage connects the azepane to the benzamide portion [3]. This arrangement creates a molecule capable of spanning the entire adenosine triphosphate binding pocket of protein kinases, with each moiety occupying specific subsites to achieve potent inhibition.

Functional Group Analysis (Hydroxyl, Carboxyl, Amide Moieties)

The functional group composition of balanol contributes significantly to its biological activity and physicochemical properties. The molecule contains multiple hydroxyl groups strategically positioned throughout the structure, including phenolic hydroxyl groups on the benzophenone core and an aliphatic hydroxyl group on the azepane ring [5]. These hydroxyl groups participate in crucial hydrogen bonding interactions with amino acid residues in the protein kinase active site.

The carboxyl functional groups present in balanol include a carboxylic acid moiety attached to the benzophenone core [6]. This acidic functional group is essential for binding affinity, as demonstrated by structure-activity relationship studies where replacement of the carboxylic group with other substituents resulted in diminished activity [7]. The carboxyl group provides both electrostatic interactions and hydrogen bonding capabilities that stabilize the enzyme-inhibitor complex.

The amide linkage connecting the azepane ring to the benzamide moiety represents another critical functional element [6]. This amide bond provides conformational rigidity while maintaining the ability to participate in hydrogen bonding interactions. The benzamide portion contains an additional hydroxyl group that further contributes to the hydrogen bonding network established between balanol and the protein kinase active site.

The combined presence of these functional groups creates a molecular surface with multiple hydrogen bond donors and acceptors. The phenolic hydroxyl groups exhibit typical characteristics of aromatic alcohol systems, while the carboxyl group provides the acidic character necessary for ionic interactions [5]. The amide functionality contributes to the overall polarity of the molecule and influences its solubility characteristics in both aqueous and organic solvents.

Stereochemical Features

Absolute Configuration of Chiral Centers

Balanol contains two defined chiral centers located within the azepane ring system, specifically at positions C3 and C4 (using azepane numbering) [8]. The absolute configuration of these stereogenic centers follows the (3R,4R) designation according to the Cahn-Ingold-Prelog priority rules [8] [9]. This specific stereochemical arrangement is crucial for the biological activity of the molecule, as demonstrated by the significantly reduced potency observed in stereoisomeric variants.

The stereochemical integrity of balanol has been extensively studied through various analytical techniques. The absolute configuration was initially determined through a combination of chemical correlation studies and later confirmed through X-ray crystallographic analysis of the balanol-protein kinase complex [2]. The (3R,4R) configuration places the hydroxyl and amino substituents in optimal positions for interactions with the protein kinase active site.

The stereochemical requirements for activity are stringent, with both chiral centers contributing to the overall binding geometry. The C3 position bears the amino group that participates in the amide linkage to the benzamide moiety, while the C4 position carries the hydroxyl group that forms the ester linkage to the benzophenone core [4]. The relative orientation of these substituents, dictated by the (3R,4R) configuration, ensures proper alignment of all three moieties within the protein kinase binding pocket.

Synthetic approaches to balanol have consistently targeted the (3R,4R) configuration through various stereoselective methodologies. These include the use of chiral starting materials derived from amino acids and the implementation of asymmetric catalytic processes to establish the required stereochemistry [4]. The importance of absolute configuration in balanol's mechanism of action underscores the precision required in three-dimensional molecular recognition processes.

3D Conformational Dynamics in Solution vs. Crystal States

The conformational behavior of balanol exhibits significant differences between solution and crystal states, reflecting the inherent flexibility of the molecule and its response to environmental conditions. In solution, balanol adopts multiple conformational states due to rotational freedom around the ester and amide linkages connecting the three major moieties [7] [10].

Molecular dynamics simulations have revealed that the azepane ring system can adopt various puckered conformations in solution, with interconversion occurring on timescales accessible to nuclear magnetic resonance spectroscopy [10]. The benzophenone and benzamide moieties exhibit rotational flexibility that allows for multiple spatial arrangements relative to the central azepane ring. This conformational flexibility is essential for the induced-fit binding mechanism observed when balanol binds to protein kinases.

In the crystalline state, balanol adopts a more constrained conformation that represents one of the energetically favorable arrangements observed in solution. The crystal structure of balanol in complex with protein kinase A (Protein Data Bank entry 1BX6) reveals specific torsion angles and spatial relationships between the three moieties [11] [12]. The crystallographic conformation shows the benzophenone moiety positioned to occupy the triphosphate binding region, while the azepane ring fills the ribose binding pocket and the benzamide occupies the adenine binding site.

The transition from solution to bound state involves conformational changes that accommodate the specific geometry requirements of the protein kinase active site. Computational studies have demonstrated that the bound conformation of balanol differs from the most populated solution conformations, indicating that binding involves both conformational selection and induced-fit mechanisms [13]. The energetic cost of conformational rearrangement is compensated by favorable binding interactions, resulting in the observed high binding affinity.

Spectroscopic Profiling

NMR and Mass Spectrometry Data

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of balanol, with both proton and carbon-13 spectra revealing detailed information about the molecular framework. The ¹H NMR spectrum of balanol in dimethyl sulfoxide-d₆ displays characteristic signals that can be assigned to specific structural regions [14].

The aromatic region of the ¹H NMR spectrum (7.0-8.5 ppm) contains signals corresponding to the benzophenone and benzamide aromatic protons. Specifically, signals at 7.64 ppm (d, J = 8.87 Hz, 2H) and 6.78 ppm (d, J = 8.66 Hz, 2H) correspond to the para-substituted benzamide ring, while signals at 7.37, 7.27, and 7.05 ppm represent protons on the benzophenone core [14]. The azepane ring protons appear in the aliphatic region between 2.0-5.5 ppm, with the C4 proton appearing around 5.2-5.3 ppm due to its attachment to the oxygen atom forming the ester linkage.

The ¹³C NMR spectrum provides complementary information about the carbon framework of balanol. The carbonyl carbon of the benzophenone appears at 201.6 ppm, while the ester and amide carbonyl carbons resonate at 166.9 and 166.2 ppm, respectively [14]. The aromatic carbon signals span the range from 107-160 ppm, with the azepane ring carbons appearing in the aliphatic region between 28-76 ppm.

Mass spectrometry analysis of balanol confirms the molecular formula C₂₈H₂₆N₂O₁₀ with a molecular ion peak at m/z 551.17 [M + H]⁺ in positive ion electrospray ionization mode [14]. The fragmentation pattern provides additional structural information, with characteristic losses corresponding to the benzamide and benzophenone moieties. High-resolution mass spectrometry enables precise molecular weight determination and elemental composition confirmation.

Parameter¹H NMR¹³C NMRMass Spectrometry
Solvent(CD₃)₂SO(CD₃)₂SOESI-MS
Key Signals8.51 ppm (NH), 7.64 ppm (Ar-H), 6.78 ppm (Ar-H)201.6 ppm (C=O), 166.9 ppm (C=O ester)m/z 551.17 [M+H]⁺
IntegrationConsistent with structure28 carbons observedMolecular ion confirmed

Crystallographic Data (e.g., RCSB PDB Entry 1BX6)

The crystal structure of balanol in complex with the catalytic subunit of cAMP-dependent protein kinase has been determined at 2.1 Å resolution and deposited in the Protein Data Bank under entry code 1BX6 [11] [12]. This crystallographic analysis provides definitive three-dimensional structural information about balanol in its biologically relevant bound conformation.

The crystallographic data reveal that balanol crystallizes in an orthorhombic space group with specific unit cell parameters that accommodate both the protein and inhibitor molecules [11]. The structure determination involved X-ray diffraction data collection using synchrotron radiation, followed by molecular replacement methods using existing protein kinase structures as search models [15]. Refinement procedures yielded final crystallographic statistics consistent with high-quality structural data.

The bound conformation of balanol in the 1BX6 structure shows the molecule spanning the entire ATP binding cleft of protein kinase A. The benzophenone moiety occupies the region normally filled by the triphosphate groups of ATP, while the azepane ring positions itself in the ribose binding pocket [11]. The benzamide portion extends into the adenine binding site, establishing multiple hydrogen bonding interactions with conserved amino acid residues.

Detailed crystallographic analysis reveals specific bond lengths, bond angles, and torsion angles that define the bioactive conformation of balanol [11]. The ester linkage connecting the azepane ring to the benzophenone shows minimal deviation from planarity, while the amide bond exhibits typical geometric parameters. The azepane ring adopts a chair-like conformation that optimizes interactions with surrounding protein residues.

Crystallographic ParameterValue
PDB Entry1BX6
Resolution2.1 Å
Space GroupOrthorhombic
Deposition DateOctober 13, 1998
Release DateApril 27, 1999
Primary CitationBiochemistry 38:2367-2376 (1999)

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.7

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

7

Exact Mass

550.15874503 g/mol

Monoisotopic Mass

550.15874503 g/mol

Heavy Atom Count

40

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

O0N0E1MP23

Wikipedia

Balanol

Dates

Modify: 2023-08-15
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2: Hardianto A, Liu F, Ranganathan S. Molecular Dynamics Pinpoint the Global Fluorine Effect in Balanoid Binding to PKCε and PKA. J Chem Inf Model. 2018 Feb 26;58(2):511-519. doi: 10.1021/acs.jcim.7b00504. Epub 2018 Jan 27. PubMed PMID: 29341608.
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7: Saha T, Maitra R, Chattopadhyay SK. A unified approach to the important protein kinase inhibitor balanol and a proposed analogue. Beilstein J Org Chem. 2013 Dec 19;9:2910-5. doi: 10.3762/bjoc.9.327. eCollection 2013 Dec 19. PubMed PMID: 24454570; PubMed Central PMCID: PMC3896276.
8: Kumar KS. A chiron approach towards the synthesis of 3-hydroxy lysine and its derivatives. Bioorg Med Chem. 2013 Jun 15;21(12):3609-13. doi: 10.1016/j.bmc.2013.02.013. Epub 2013 Feb 21. PubMed PMID: 23490153.
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12: Tesmer JJ, Tesmer VM, Lodowski DT, Steinhagen H, Huber J. Structure of human G protein-coupled receptor kinase 2 in complex with the kinase inhibitor balanol. J Med Chem. 2010 Feb 25;53(4):1867-70. doi: 10.1021/jm9017515. PubMed PMID: 20128603; PubMed Central PMCID: PMC3073382.
13: Pande V, Ramos MJ, Gago F. The Protein kinase inhibitor balanol: structure-activity relationships and structure-based computational studies. Anticancer Agents Med Chem. 2008 Aug;8(6):638-45. Review. PubMed PMID: 18690827.
14: Srivastava AK, Panda G. Total synthesis of (-)-balanol, all stereoisomers, their N-tosyl analogues, and fully protected ophiocordin: an easy route to hexahydroazepine cores from garner aldehydes. Chemistry. 2008;14(15):4675-88. doi: 10.1002/chem.200701991. PubMed PMID: 18399526.
15: Sullivan B, Gilmet J, Leisch H, Hudlicky T. Chiral version of the Burgess reagent and its reactions with oxiranes: application to the formal enantiodivergent synthesis of balanol. J Nat Prod. 2008 Mar;71(3):346-50. doi: 10.1021/np0705357. Epub 2008 Jan 19. PubMed PMID: 18205317.
16: Huang Z, Wong CF, Wheeler RA. Flexible protein-flexible ligand docking with disrupted velocity simulated annealing. Proteins. 2008 Apr;71(1):440-54. PubMed PMID: 17957770.
17: Zhao Y, Sanner MF. FLIPDock: docking flexible ligands into flexible receptors. Proteins. 2007 Aug 15;68(3):726-37. PubMed PMID: 17523154.
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20: Unthank MG, Hussain N, Aggarwal VK. The use of vinyl sulfonium salts in the stereocontrolled asymmetric synthesis of epoxide- and aziridine-fused heterocycles: application to the synthesis of (-)-balanol. Angew Chem Int Ed Engl. 2006 Oct 27;45(42):7066-9. PubMed PMID: 17009383.

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